molecular formula C10H12ClFN2O B1449693 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride CAS No. 1803600-13-6

1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride

Cat. No.: B1449693
CAS No.: 1803600-13-6
M. Wt: 230.66 g/mol
InChI Key: LIZBXCPBWRWTTN-UHFFFAOYSA-N
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Description

1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O and its molecular weight is 230.66 g/mol. The purity is usually 95%.
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Biological Activity

1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (commonly referred to as 1-AF-CCP) is a synthetic organic compound notable for its unique cyclopropane structure, which includes an amino group and a fluorophenyl moiety. This compound has attracted interest in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

  • Molecular Formula : C10_{10}H12_{12}ClFN2_2O
  • Molar Mass : Approximately 230.67 g/mol
  • Structural Features : The compound features a cyclopropane ring, an amino group, and a fluorinated aromatic ring, which may enhance its pharmacological profile compared to similar compounds.

Biological Activity Overview

Research indicates that 1-AF-CCP exhibits several biological activities, primarily focusing on its potential as an anti-inflammatory and analgesic agent. The following table summarizes the biological activities associated with 1-AF-CCP and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, fluorophenyl moietyAnti-inflammatory, potential kinase inhibition
N-(4-fluorophenyl)cyclopropanecarboxamideLacks amino groupModerate anti-inflammatory effects
N-(phenyl)cyclopropanecarboxamideLacks fluorine substituentVaries; some show anti-cancer properties
Cyclopropylamine derivativesAmino group on cyclopropaneDiverse activities; some are neuroactive

The biological activity of 1-AF-CCP is hypothesized to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of certain kinases involved in inflammatory pathways and cancer progression. The presence of the amino group allows for hydrogen bonding with biological molecules, enhancing its potential efficacy.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have shown that compounds similar to 1-AF-CCP can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. For instance, compounds with similar cyclopropane structures have demonstrated significant inhibition of cytokine production in macrophage cell lines.
  • Kinase Inhibition : There is emerging evidence that 1-AF-CCP could inhibit specific kinases relevant to cancer therapy. Kinase inhibitors are crucial in cancer treatment as they can block pathways that lead to tumor growth. Further research is required to elucidate the specific kinases affected by this compound.
  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of structurally related cyclopropane derivatives revealed that while some compounds showed promising anti-cancer activity against leukemia cell lines, 1-AF-CCP's specific cytotoxic profile remains to be fully characterized.

Future Research Directions

Given the current lack of extensive literature on 1-AF-CCP, several avenues for future research can be proposed:

  • In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of 1-AF-CCP in models of inflammation and cancer.
  • Mechanistic Studies : Detailed investigations into the molecular interactions between 1-AF-CCP and its biological targets could reveal insights into its mechanism of action.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure of 1-AF-CCP may help identify more potent derivatives with enhanced therapeutic profiles.

Properties

IUPAC Name

1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZBXCPBWRWTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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